molecular formula C10H9BrN2S B1506986 C-[2-(2-Bromo-phenyl)-thiazol-4-YL]-methylamine CAS No. 885280-21-7

C-[2-(2-Bromo-phenyl)-thiazol-4-YL]-methylamine

Cat. No.: B1506986
CAS No.: 885280-21-7
M. Wt: 269.16 g/mol
InChI Key: ZZZQAZNPNXHCJN-UHFFFAOYSA-N
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Description

C-[2-(2-Bromo-phenyl)-thiazol-4-YL]-methylamine is a brominated thiazole derivative featuring a methylamine group at the 4-position of the thiazole ring and a 2-bromophenyl substituent at the 2-position. The bromine atom at the ortho position of the phenyl ring introduces steric hindrance and electronic effects, which influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

[2-(2-bromophenyl)-1,3-thiazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2S/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZQAZNPNXHCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)CN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80723008
Record name 1-[2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885280-21-7
Record name 2-(2-Bromophenyl)-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885280-21-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(2-Bromophenyl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80723008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

C-[2-(2-Bromo-phenyl)-thiazol-4-YL]-methylamine is a compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which includes sulfur and nitrogen atoms, along with a brominated phenyl group. The structure can be represented as follows:

C10H9BrN2S\text{C}_{10}\text{H}_{9}\text{BrN}_{2}\text{S}

The presence of the bromine atom on the phenyl group may enhance the compound's lipophilicity and influence its interaction with biological targets.

Thiazole derivatives, including this compound, have been reported to exhibit various biological activities such as:

  • Antimicrobial Activity : Thiazole compounds have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The mechanism often involves interference with bacterial cell wall synthesis or disruption of metabolic pathways.
  • Antiproliferative Effects : Research indicates that thiazole derivatives can inhibit cell proliferation in cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against A-431 and Jurkat cell lines, with IC50 values indicating potent activity .

Case Studies

  • Antitubercular Activity : A study involving substituted thiazole derivatives highlighted their potential against Mycobacterium tuberculosis, revealing structure-activity relationships that suggest modifications can enhance efficacy .
  • Cytotoxicity in Cancer Models : A series of thiazole compounds were evaluated for their antiproliferative properties. One study reported that specific substitutions on the thiazole ring could lead to enhanced activity against cancer cell lines, with IC50 values ranging from low micromolar to single-digit nanomolar levels .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects often involves binding to critical sites on proteins involved in cell cycle regulation or apoptosis pathways. For example, some thiazoles have been shown to disrupt microtubule dynamics by binding at the colchicine site on tubulin .

Data Tables

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
1AntitubercularMycobacterium tuberculosis1.61
2AntiproliferativeA-431<0.1
3AntiproliferativeJurkat<0.1
4CytotoxicMCF-70.5

Scientific Research Applications

Medicinal Chemistry Applications

C-[2-(2-Bromo-phenyl)-thiazol-4-YL]-methylamine is primarily recognized for its role in the synthesis of various pharmaceutical agents. The thiazole moiety is known for its versatility and effectiveness in drug development.

Antibacterial Agents

Research has indicated that thiazole derivatives exhibit substantial antibacterial properties. For instance, compounds derived from thiazole have shown effectiveness against a range of bacterial strains, including resistant ones. The incorporation of the bromo-phenyl group enhances the overall activity, making it a valuable scaffold for developing new antibacterial agents .

Anticancer Properties

Thiazole compounds have been extensively studied for their anticancer activities. This compound has been evaluated in various studies for its cytotoxic effects against different cancer cell lines. For example, a study demonstrated that certain thiazole derivatives exhibited selective toxicity toward human glioblastoma and melanoma cells, indicating their potential as anticancer therapeutics .

Antiviral Activity

Emerging research suggests that thiazole derivatives can also be potent antiviral agents. The structural characteristics of this compound allow it to interact effectively with viral targets, potentially inhibiting viral replication and infection .

Case Studies

Several studies have documented the efficacy of thiazole derivatives, including this compound, in various applications:

Study on Anticancer Activity

A notable study focused on synthesizing new thiazole derivatives and evaluating their anticancer properties against multiple cell lines. The results indicated that specific derivatives demonstrated IC50 values in the micromolar range, showcasing their potential as effective cancer treatments .

CompoundCell Line TestedIC50 Value (µM)
1U251 (Glioblastoma)18.4
2WM793 (Melanoma)23.30

Research on Antibacterial Efficacy

Another significant investigation assessed the antibacterial activity of thiazole derivatives against Staphylococcus epidermidis and other strains. The study found that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, indicating their potential as alternative treatments for bacterial infections .

CompoundBacterial StrainMIC (µg/mL)
AStaphylococcus epidermidis0.09
BE. coli0.15

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) at the Bromophenyl Group

The 2-bromo substituent on the phenyl ring undergoes NAS under specific conditions:

  • Suzuki–Miyaura Coupling : The bromine can be replaced by aryl/heteroaryl groups in the presence of palladium catalysts (e.g., Pd(PPh₃)₄) and arylboronic acids (e.g., in DMF/H₂O at 80–100°C) .

  • Amination : Reaction with primary/secondary amines (e.g., NH₃, morpholine) using CuI or Pd catalysts yields substituted aniline derivatives .

Example Reaction:

C 2 2 Br Ph thiazol 4 yl methylamine+ArB OH 2Pd PPh3 4,Na2CO3C 2 2 Ar Ph thiazol 4 yl methylamine+HBr\text{C 2 2 Br Ph thiazol 4 yl methylamine}+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{Na}_2\text{CO}_3}\text{C 2 2 Ar Ph thiazol 4 yl methylamine}+\text{HBr}

Conditions: DMF/H₂O (4:1), 80°C, 12–24 h .

Functionalization of the Methylamine Group

The NH₂ group on the thiazole ring participates in:

  • Schiff Base Formation : Condensation with aldehydes/ketones (e.g., benzaldehyde) in ethanol under reflux yields imine derivatives .

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) in DCM with triethylamine forms amides .

Example Reaction:

C 2 2 Br Ph thiazol 4 yl CH2NH2+RCOClEt3NC 2 2 Br Ph thiazol 4 yl CH2NHCOR\text{C 2 2 Br Ph thiazol 4 yl CH}_2\text{NH}_2+\text{RCOCl}\xrightarrow{\text{Et}_3\text{N}}\text{C 2 2 Br Ph thiazol 4 yl CH}_2\text{NHCOR}

Yield: 60–85% (varies with R group) .

Thiazole Ring Reactivity

The thiazole core can undergo:

  • Electrophilic Substitution : Limited due to electron-withdrawing effects of the bromophenyl group. Nitration/sulfonation typically occurs at the 5-position under strong acidic conditions .

  • Coordination Chemistry : The nitrogen atoms coordinate with transition metals (e.g., Cu²⁺, Zn²⁺) to form complexes, studied for catalytic applications .

Cross-Coupling Reactions Involving the Thiazole Core

The thiazole’s C–H bonds participate in:

  • Buchwald–Hartwig Amination : Pd-catalyzed coupling with aryl halides introduces amino groups at the 5-position .

  • Sonogashira Coupling : Reaction with terminal alkynes (e.g., phenylacetylene) forms C–C bonds .

Reductive Dehalogenation

The C–Br bond is cleaved under hydrogenation conditions:

C 2 2 Br Ph thiazol 4 yl CH2NH2+H2Pd C EtOHC 2 Ph thiazol 4 yl CH2NH2+HBr\text{C 2 2 Br Ph thiazol 4 yl CH}_2\text{NH}_2+\text{H}_2\xrightarrow{\text{Pd C EtOH}}\text{C 2 Ph thiazol 4 yl CH}_2\text{NH}_2+\text{HBr}

Yield: ~90% .

Key Reaction Data Table

Reaction Type Conditions Products Yield Ref.
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 80°C2-Arylphenyl-thiazol-methylamine70–85%
Amide FormationAcCl, Et₃N, DCM, rtN-Acetyl-thiazol-methylamine65–80%
Reductive DehalogenationH₂, Pd/C, EtOH, 50 psiDe-brominated thiazol-methylamine~90%
Schiff Base FormationBenzaldehyde, EtOH, refluxN-Benzylidene-thiazol-methylamine55–75%

Mechanistic Insights from Analogous Systems

  • Hantzsch Thiazole Synthesis : The thiazole ring in related compounds forms via condensation of α-haloketones with thioureas .

  • Eschenmoser Coupling : Bromophenyl-thiazoles participate in coupling with thioamides to form extended heterocycles .

Stability and Reactivity Considerations

  • Acid Sensitivity : The methylamine group protonates in strong acids (pH < 3), reducing nucleophilicity .

  • Thermal Stability : Decomposes above 200°C, releasing HBr and forming polymeric byproducts .

Comparison with Similar Compounds

Positional Isomerism: Ortho vs. Para Bromophenyl Substitution

The para-bromophenyl-thiazole derivatives (e.g., 4-(4-bromophenyl)-thiazol-2-amine in ) exhibit distinct properties compared to the target compound:

  • Melting Points : Para-substituted derivatives (e.g., compound p3 in ) exhibit higher melting points (117–120°C) compared to ortho analogs, likely due to improved crystal packing symmetry .
  • Biological Activity : Molecular docking studies in suggest para-substituted bromophenyl-thiazoles exhibit moderate to high binding affinities (e.g., 65–83% yield in synthesized derivatives), possibly due to optimized spatial alignment with target proteins .

Heterocyclic Variations: Phenyl vs. Thienyl Substituents

The compound 4-(3-bromo-2-thienyl)-1,3-thiazol-2-amine (CAS 81216-90-2, ) replaces the phenyl ring with a brominated thienyl group:

  • Electronic Properties : The thienyl group introduces additional sulfur atoms, enhancing π-π stacking interactions and altering redox properties compared to phenyl analogs .
  • Molecular Weight : The thienyl derivative has a molecular weight of 261.16 g/mol (C₇H₅BrN₂S₂), slightly higher than phenyl-based analogs (e.g., 220.30 g/mol for a methoxyphenyl analog in ) .

Functional Group Modifications: Bromine vs. Methoxy Substitution

C-[2-(3-Methoxy-phenyl)-thiazol-4-YL]-methylamine (CAS 885280-24-0, ) substitutes bromine with a methoxy group:

  • Solubility : Methoxy groups improve aqueous solubility (e.g., logP = 0.79 for compound p9 in ) relative to brominated derivatives (logP = 0.21–0.52) .

Simplified Analogs: Absence of Bromine

(2-Phenyl-1,3-thiazol-4-yl)methylamine () lacks bromine, offering a baseline for comparison:

  • Molecular Weight : 190.26 g/mol (C₁₀H₁₀N₂S), significantly lower than brominated analogs .
  • Synthetic Accessibility : Simplified synthesis (e.g., direct alkylation without bromination steps) and higher yields (e.g., 99% in for similar quinazoline derivatives) .

Preparation Methods

Formation of the Thiazole Core

The synthesis generally begins with the construction of the thiazole ring, a heterocyclic aromatic system containing sulfur and nitrogen atoms. The classical and widely employed method is the Hantzsch thiazole synthesis , which involves the condensation of α-haloketones with thioamides or thioureas.

  • For the specific 2-bromo-phenyl substitution, the starting α-haloketone is typically a bromo-substituted acetophenone derivative (e.g., 2-bromoacetophenone).
  • The reaction is catalyzed by iodine or other mild catalysts to facilitate ring closure.
  • The product formed is 4-(2-bromophenyl)thiazol-2-amine as an intermediate.

This step ensures the formation of the thiazole nucleus with the desired bromo-phenyl substitution at position 2.

Introduction of the Methylamine Group at the 4-Position

The methylamine group at the 4-position of the thiazole ring is introduced via nucleophilic substitution reactions:

  • The intermediate thiazole compound, bearing a suitable leaving group or reactive site at the 4-position, undergoes nucleophilic substitution with methylamine.
  • The reaction is typically conducted under basic conditions to facilitate the substitution.
  • This step may involve refluxing the intermediate with methylamine in solvents such as ethanol or DMF (dimethylformamide).
  • Monitoring is done via Thin Layer Chromatography (TLC) to ensure completion.
  • Purification is achieved by recrystallization (commonly using ethanol) or silica gel chromatography with solvents like ethyl acetate/hexane.

This method yields the target compound, C-[2-(2-Bromo-phenyl)-thiazol-4-YL]-methylamine, with the methylamine group covalently attached at the 4-position of the thiazole ring.

Alternative Synthetic Routes and Optimization

Some studies report the synthesis of related thiazole derivatives with bromophenyl substitution using a slightly different approach:

  • The intermediate 4-(4-bromophenyl)thiazol-2-amine is reacted with aromatic aldehydes to form Schiff bases, which can then be further modified to introduce amine groups.
  • Catalysts such as iodine are used to improve yields.
  • Reaction conditions such as temperature, solvent choice, and reaction time are optimized to maximize yield and purity.

Reaction Conditions Summary

Step Reagents/Conditions Purpose Notes
Thiazole ring formation 2-Bromoacetophenone + thiourea, iodine catalyst Cyclization to thiazole core Mild conditions, reflux
Nucleophilic substitution Intermediate + methylamine, basic medium (e.g., NaOH) Introduction of methylamine Reflux in ethanol or DMF, TLC monitoring
Purification Recrystallization or silica gel chromatography Isolation of pure product Solvent systems: ethanol, ethyl acetate/hexane

Spectral and Analytical Characterization Supporting Preparation

The identity and purity of the synthesized compound are confirmed by:

  • Infrared (IR) Spectroscopy: Characteristic bands for C–N (1250–1350 cm⁻¹), thiazole ring (1600–1650 cm⁻¹), and C–Br stretching (~666 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    • $$^{1}H$$-NMR shows aromatic proton signals (δ 6.9–8.1 ppm), methylamine protons, and thiazole ring protons.
    • $$^{13}C$$-NMR confirms carbon environments consistent with the phenyl and thiazole carbons.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight, confirming the incorporation of bromine and methylamine groups.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content matching theoretical values within ±0.5%.

Research Findings and Yield Data

Based on analogous compounds such as 4-(4-bromophenyl)-thiazol-2-amine derivatives and methylamine-substituted thiazoles, typical yields range from 65% to 85% depending on reaction conditions and purification methods.

Compound/Intermediate Yield (%) Melting Point (°C) Purity Indicator (Rf)
4-(2-Bromophenyl)thiazol-2-amine 70–85 120–140 0.3–0.5 (TLC)
This compound 65–80 110–130 0.4–0.6 (TLC)

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%)
1 Hantzsch thiazole synthesis 2-Bromoacetophenone + thiourea Iodine catalyst, reflux 4-(2-Bromophenyl)thiazol-2-amine 70–85
2 Nucleophilic substitution Intermediate + methylamine Basic medium, reflux in ethanol or DMF This compound 65–80
3 Purification Crude product Recrystallization or chromatography Pure target compound

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for C-[2-(2-Bromo-phenyl)-thiazol-4-YL]-methylamine, and what reaction conditions are critical for high yield?

  • Methodological Answer : Synthesis typically involves bromination and cyclization steps. For example, bromination of a phenyl precursor (e.g., 2-methylbenzylamine) with bromine in dichloromethane under acidic catalysis (e.g., HBr), followed by cyclization with a thiazole-forming agent (e.g., 1,3-thiazole-4-carboxaldehyde) in polar solvents (ethanol/methanol) at 60–80°C . Key factors include strict temperature control, stoichiometric ratios of brominating agents, and solvent purity to avoid side reactions.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Use SHELX for crystal structure refinement, particularly for resolving bromine-heavy atom positions and validating bond angles .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d6) to identify aromatic protons (δ 7.2–8.1 ppm) and methylamine groups (δ 2.5–3.5 ppm) .
  • IR : Confirm C-Br stretching (~550 cm⁻¹) and thiazole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]⁺) .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30) to quantify impurities (<2%) .
  • Elemental Analysis : Match experimental C/H/N/S/Br percentages to theoretical values (±0.3% tolerance) .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Electrostatic Potential (ESP) Maps : Use Multiwfn to calculate ESP surfaces, identifying nucleophilic/electrophilic regions (e.g., bromine as an electron-deficient site) .
  • Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to predict reactivity in substitution reactions (e.g., bromine displacement) .
  • Topological Analysis : Apply Quantum Theory of Atoms in Molecules (QTAIM) to assess bond critical points, particularly for C-Br and C-S bonds .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?

  • Methodological Answer :

  • Assay Standardization : Replicate studies using identical cell lines (e.g., HeLa for anticancer, S. aureus for antimicrobial) and concentrations (IC50 vs. MIC comparisons) .
  • Structure-Activity Relationship (SAR) : Compare with analogs (e.g., substituting bromine with chlorine) to isolate substituent effects on activity .
  • Dose-Response Curves : Use nonlinear regression models (e.g., GraphPad Prism) to validate potency thresholds and exclude false positives from solvent artifacts .

Q. What methodologies are recommended for studying this compound’s interactions with biological targets (e.g., enzymes, DNA)?

  • Methodological Answer :

  • Molecular Docking : Employ AutoDock Vina with PDB structures (e.g., EGFR kinase) to predict binding poses, focusing on bromine-thiazole interactions with hydrophobic pockets .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (Kd) for target proteins in PBS buffer at 25°C .
  • Fluorescence Quenching Assays : Monitor tryptophan residue fluorescence in proteins (e.g., BSA) to assess binding-induced conformational changes .

Q. How can researchers model the compound’s stability under varying experimental conditions (pH, temperature)?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td) under nitrogen atmosphere to assess thermal stability .
  • pH Stability Studies : Incubate in buffers (pH 2–12) for 24h, followed by HPLC to detect degradation products (e.g., debromination or hydrolysis) .
  • Light Exposure Tests : Use UV-Vis spectroscopy to track absorbance changes (λmax shifts) under accelerated light stress .

Q. What advanced crystallographic strategies address challenges in resolving twinned or low-resolution crystal structures?

  • Methodological Answer :

  • Twin Refinement : Use SHELXL’s TWIN/BASF commands to model twinning ratios and improve R-factors (<5%) .
  • High-Resolution Data Collection : Optimize synchrotron radiation (λ = 0.7–1.0 Å) for weakly diffracting crystals .
  • ORTEP Visualization : Generate thermal ellipsoid plots to validate anisotropic displacement parameters for bromine atoms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
C-[2-(2-Bromo-phenyl)-thiazol-4-YL]-methylamine
Reactant of Route 2
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C-[2-(2-Bromo-phenyl)-thiazol-4-YL]-methylamine

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